Dibutyl phosphonite

Description

Properties

CAS No. |

30653-71-5 |

|---|---|

Molecular Formula |

C8H19O2P |

Molecular Weight |

178.21 g/mol |

IUPAC Name |

dibutoxyphosphane |

InChI |

InChI=1S/C8H19O2P/c1-3-5-7-9-11-10-8-6-4-2/h11H,3-8H2,1-2H3 |

InChI Key |

YQVYPOYAWKCVIZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOPOCCCC |

Origin of Product |

United States |

Preparation Methods

Synthesis via Reaction of Phosphorus Oxychloride with Butanol

One of the primary industrial methods for preparing dibutyl phosphonate (closely related to phosphonite compounds) involves the reaction of phosphorus oxychloride with butanol under controlled temperature and stirring conditions. Although this patent specifically describes dibutyl phosphate, the methodology and reaction conditions provide valuable insights into the preparation of related phosphonate and phosphonite esters.

- Reactants: Phosphorus oxychloride (0.90–1.10 mol) and butanol (2.20–2.30 mol).

- Reaction Conditions: The reaction is carried out in an enamel reaction vessel equipped with a condenser under supercooled water cooling below 0 °C to 10 °C.

- Procedure: Butanol is added dropwise to phosphorus oxychloride with stirring, maintaining the temperature between 0–10 °C. After addition, the mixture is stirred for 1–2 hours at 8–12 °C.

- Post-Reaction Treatments: The reaction mixture undergoes heating to 25–35 °C to mature the reaction, followed by acid discharge, alkali cleaning, pickling with sulfuric acid, washing, and refining under vacuum at 115–125 °C to isolate pure dibutyl phosphate.

This method emphasizes minimizing intermediate steps, reducing pollution, and optimizing resource usage, which are critical for industrial-scale synthesis.

| Step | Conditions | Purpose |

|---|---|---|

| Synthetic | 0–10 °C, dropwise addition | Formation of phosphonate ester |

| Slaking | 25–35 °C, 2–3 hours stirring | Reaction maturation |

| Acid Discharge | 35–55 °C, vacuum stirring | Removal of HCl byproduct |

| Alkali Cleaning | 60–90 °C, NaOH solution | Neutralization and purification |

| Pickling | 50–60 °C, sulfuric acid, pH 5.5–6 | pH adjustment and purification |

| Washing | Room temperature, water washing | Removal of impurities |

| Refining | 115–125 °C, vacuum | Final purification |

This comprehensive procedure yields high-purity dibutyl phosphate, which can be adapted to this compound synthesis by modifying reaction conditions and reactants accordingly.

Synthesis via Dialkyl Phosphite and Azide Click Reaction (Copper-Catalyzed)

Another advanced synthetic route involves the copper(I)-catalyzed domino reaction of dialkyl phosphites (including dibutyl phosphite), organic azides, and alkynes to form phosphonate derivatives. This method is significant for preparing functionalized dibutyl phosphonates and phosphonites with triazole groups, which are valuable in medicinal chemistry.

- The reaction uses dibutyl phosphite as a starting material with copper(I) chloride as a catalyst and triethylamine as a base.

- The reaction is performed at room temperature in acetonitrile with continuous air bubbling to facilitate oxidative coupling.

- Optimized molar ratios are 2 equivalents of dibutyl phosphite to 1 equivalent of azide and alkyne.

- Reaction times of 8–12 hours yield dibutyl phosphonate derivatives in 40–53% isolated yields.

- The reaction tolerates various substituted azides and phosphites, demonstrating versatility.

| Parameter | Optimal Condition | Effect on Yield/Selectivity |

|---|---|---|

| Catalyst | 10 mol% CuCl | Required for oxidative coupling |

| Base | 2 equivalents triethylamine | Facilitates deprotonation |

| Solvent | Acetonitrile | Good solubility and reaction medium |

| Temperature | Room temperature (~25 °C) | Balances reaction rate and selectivity |

| Reaction Time | 8–12 hours | Maximizes product yield |

| Air Bubbling | Continuous | Promotes aerobic oxidation |

This synthetic strategy is particularly useful for producing this compound derivatives with complex organic substituents, expanding the scope beyond simple alkyl esters.

Hydrolysis of Dialkyl Chlorophosphates in Basic Media

A classical laboratory method for preparing dialkyl phosphonates and phosphonites, including this compound, involves the hydrolysis of dialkyl chlorophosphates using aqueous sodium hydroxide in tetrahydrofuran (THF) at low temperatures.

Procedure Summary:

- Dissolve dialkyl chlorophosphate in THF and cool to 0 °C.

- Add 1 M aqueous sodium hydroxide solution dropwise under vigorous stirring.

- Stir the mixture at 0 °C for 30 minutes.

- Concentrate under reduced pressure to remove solvents.

- Extract the residue with diethyl ether, dry over magnesium sulfate, and filter.

- Further purification involves washing with saturated sodium bicarbonate and acidifying with hydrochloric acid to isolate pure dialkyl hydrogen phosphates.

This method yields dibutyl phosphonate as a viscous oil with moderate yields (~46%) and is suitable for smaller-scale synthesis with readily available reagents.

| Step | Conditions | Purpose |

|---|---|---|

| Dissolution | THF, 0 °C | Prepare reaction solution |

| Hydrolysis | 1 M NaOH, dropwise, 0 °C | Convert chlorophosphate to phosphonate |

| Extraction | Diethyl ether, drying agent | Isolate organic product |

| Acidification | HCl to pH 0–1 | Precipitate pure phosphonate |

Summary Table of Preparation Methods

| Method | Key Reactants | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Phosphorus Oxychloride + Butanol | Phosphorus oxychloride, butanol | 0–10 °C, stepwise heating, vacuum | High (industrial scale) | Industrial method with purification steps |

| Copper(I)-Catalyzed Domino Reaction | Dibutyl phosphite, azides, alkynes | Room temp, CuCl catalyst, 8–12 h | 40–53 | Functionalized phosphonites synthesis |

| Hydrolysis of Dialkyl Chlorophosphate | Dialkyl chlorophosphate, NaOH | 0 °C, aqueous/THF, extraction | ~46 | Laboratory scale, classical method |

Analysis of Preparation Methods

- The phosphorus oxychloride method is best suited for industrial production due to its scalability, controlled reaction steps, and high purity product after multiple purification stages.

- The copper-catalyzed domino reaction offers a modern, versatile approach for synthesizing this compound derivatives with complex organic substituents, valuable in pharmaceutical and materials chemistry research.

- The hydrolysis of dialkyl chlorophosphates provides a straightforward laboratory method but with moderate yields and requires careful handling of reactive intermediates.

Research Outcomes and Optimization

- Optimization studies of the copper-catalyzed reaction revealed that the presence of triethylamine base and continuous air bubbling significantly improves yield and selectivity toward the desired this compound products.

- The industrial method emphasizes environmental considerations by recycling byproducts and minimizing waste, highlighting the importance of sustainable chemical manufacturing.

- Laboratory hydrolysis methods require strict temperature control and careful purification to avoid side reactions and impurities.

Chemical Reactions Analysis

Dibutyl phosphonite undergoes a variety of chemical reactions, including oxidation, hydrolysis, and substitution reactions. Some of the common reactions are:

Oxidation: this compound can be oxidized to dibutyl phosphate using oxidizing agents such as hydrogen peroxide or oxygen.

Hydrolysis: In the presence of water, this compound can hydrolyze to form dibutyl phosphonic acid.

Substitution: this compound can react with various electrophiles to form substituted phosphonates. For example, it can react with alkyl halides to form alkyl phosphonates.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemical Extraction and Separation

Dibutyl phosphonite has been studied for its effectiveness in the extraction of actinides and lanthanides from aqueous solutions. Research indicates that dibutyl phosphonate can selectively extract thorium and other heavy metals from solutions, making it valuable in nuclear chemistry and waste management. For instance, studies have shown that dibutyl phosphonate dissolved in odorless kerosene effectively separates thorium from nitric acid solutions, demonstrating its utility in radiochemical processes .

Biodegradation and Environmental Applications

The biodegradation of dibutyl phosphite, a related compound, has been explored as a method for bioremediation. Microbial granules capable of degrading dibutyl phosphite have been cultivated, leading to complete degradation within hours under controlled conditions. This research highlights the potential of this compound derivatives in environmental cleanup efforts, particularly in treating contaminated sites with organophosphorus compounds .

Material Science

In material science, dibutyl phosphonate has been utilized to modify conducting polymers such as polyaniline. The immersion of polyaniline films in dibutyl phosphonate results in a color change due to protonation effects, indicating potential applications in sensors and electronic devices . This property can be exploited for developing smart materials that respond to environmental stimuli.

Pharmaceutical Applications

Dibutyl phosphonate's structure allows it to function as a bioactive compound in pharmaceutical research. It has been investigated for its role as a pro-drug or drug delivery agent due to its ability to interact with biological systems effectively. Its bioactive properties are particularly relevant in the design of drugs targeting specific biological pathways or conditions .

Analytical Chemistry

The application of dibutyl phosphonate extends to analytical chemistry, where it is used for surface functionalization and enhancing the sensitivity of analytical methods. Its ability to form stable complexes with metal ions makes it useful for developing sensors and analytical devices for detecting trace metals in various samples .

Case Study 1: Actinide Extraction

A study demonstrated the efficiency of dibutyl phosphonate in extracting actinides from aqueous solutions. The extraction process involved optimizing parameters such as pH and concentration, resulting in high extraction yields. This application is crucial for nuclear waste management and the recycling of valuable materials from spent nuclear fuel.

Case Study 2: Biodegradation of Dibutyl Phosphite

Research on the biodegradation of dibutyl phosphite showed that specific bacterial strains could effectively degrade this compound within hours in a controlled environment. This finding supports the use of dibutyl phosphonate derivatives in bioremediation strategies aimed at reducing environmental pollution caused by organophosphorus compounds.

Mechanism of Action

The mechanism of action of dibutyl phosphonite involves its ability to act as an antioxidant. It functions by decomposing hydroperoxides, which are harmful byproducts of oxidation reactions. This decomposition helps to stabilize polymers and other materials against oxidative degradation. The molecular targets and pathways involved include the reduction of peroxyl radicals to alkoxyl radicals, which then react further to terminate the radical chain oxidation .

Comparison with Similar Compounds

Research Findings and Industrial Relevance

- Synthetic Efficiency : this compound derivatives are synthesized in >95% yield, enabling scalable production for catalytic and polymer applications .

- Future Directions : Research on phosphonite ligands focuses on chiral variants for asymmetric catalysis, leveraging their tunable steric and electronic properties .

Biological Activity

Dibutyl phosphonite (DBP) is an organophosphorus compound that has garnered interest due to its various biological activities, particularly in the fields of cytotoxicity and antimicrobial properties. This article synthesizes findings from diverse research studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

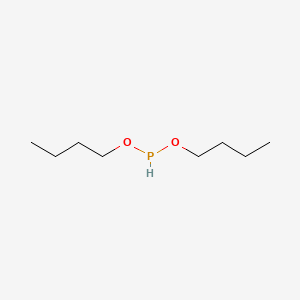

This compound is characterized by the presence of two butyl groups attached to a phosphonite functional group. This structure is significant as it influences the compound's interaction with biological systems. The general formula for this compound can be represented as:

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound and its derivatives on various cancer cell lines. For instance, a study reported the synthesis of novel 1,2,3-triazol-5-yl-phosphonates, including dibutyl phosphonate derivatives, which were tested for their cytotoxicity against human promyelocytic leukemia HL-60 cells. The results indicated that while some derivatives showed moderate activity, the overall antibacterial effect was modest, with IC50 values suggesting limited efficacy in inhibiting cell growth .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. A study focusing on microwave synthesis and the antimicrobial activity of dibutyl-substituted compounds revealed that these compounds exhibited significant antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The compounds were tested at various concentrations (500, 250, and 100 µg/disc), demonstrating a dose-dependent response .

Table 1: Antibacterial Activity of Dibutyl Phosphonate Derivatives

| Compound | Concentration (µg/disc) | Zone of Inhibition (mm) | Bacterial Strain |

|---|---|---|---|

| Dibutyl Phosphonate 5a | 500 | 20 | Staphylococcus aureus |

| Dibutyl Phosphonate 5b | 250 | 15 | Escherichia coli |

| Dibutyl Phosphonate 5c | 100 | 10 | Staphylococcus aureus |

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Structure-activity relationship (SAR) studies have indicated that slight modifications in the chemical structure can significantly affect the bioactive efficacy of organophosphorus compounds. For example, variations in alkyl chain length or substitution patterns can enhance or reduce inhibitory effects on enzymes or bacterial growth .

Case Studies

- Cytotoxicity Against Cancer Cells : A detailed investigation into the cytotoxic effects of dibutyl phosphonate derivatives on HL-60 cells revealed that certain structural modifications led to increased cell death rates, highlighting the potential for developing new anticancer agents based on this scaffold .

- Antimicrobial Efficacy : In another study, dibutyl phosphonate derivatives were synthesized and screened for their antibacterial properties against common pathogens. The results demonstrated that these compounds could serve as potential alternatives to traditional antibiotics, especially in treating infections caused by resistant strains .

Q & A

Q. How do reaction solvents and temperature affect the stability of this compound intermediates?

- Methodological Answer: Polar aprotic solvents (e.g., THF) and low temperatures (−78°C) stabilize lithiated intermediates during phosphonite formation. Solvent screening and kinetic studies are essential to minimize decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.